molecular formula C17H13N7O2 B12169202 2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide

2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide

Katalognummer: B12169202
Molekulargewicht: 347.3 g/mol
InChI-Schlüssel: BNFOBHPAGBQQCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is a quinazolinone-based acetamide derivative featuring a tetrazole substituent at the 3-position of the phenyl ring. The quinazolinone core is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities, including anticancer, antimicrobial, and antitubercular effects . The tetrazole moiety, a bioisostere for carboxylic acids, enhances metabolic stability and binding affinity through hydrogen bonding and dipole interactions . This compound is synthesized via multi-step organic reactions, typically involving condensation of substituted phenylenediamine with aldehydes, followed by acetylation and functionalization of the tetrazole group .

Eigenschaften

Molekularformel

C17H13N7O2

Molekulargewicht

347.3 g/mol

IUPAC-Name

2-(4-oxoquinazolin-3-yl)-N-[3-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C17H13N7O2/c25-16(9-23-10-18-15-7-2-1-6-14(15)17(23)26)20-12-4-3-5-13(8-12)24-11-19-21-22-24/h1-8,10-11H,9H2,(H,20,25)

InChI-Schlüssel

BNFOBHPAGBQQCT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC(=CC=C3)N4C=NN=N4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of Anthranilic Acid Derivatives

A common route involves reacting anthranilic acid with formamide or urea under reflux to form 4(3H)-quinazolinone. For example, heating anthranilic acid with formamide at 180°C for 6 hours yields 4(3H)-quinazolinone, which is subsequently functionalized at the 3-position.

Introduction of the Acetamide Side Chain

The 2-(4-oxoquinazolin-3(4H)-yl)acetamide fragment is prepared by alkylating 3-aminoquinazolin-4(3H)-one with chloroacetamide or via a coupling reaction. In one protocol, 3-aminoquinazolin-4(3H)-one reacts with bromoacetyl bromide in dichloromethane (DCM) in the presence of triethylamine, yielding 2-bromo-N-(4-oxoquinazolin-3(4H)-yl)acetamide. Substitution with ammonia or hydrazine provides the acetamide derivative.

Synthesis of 3-(1H-Tetrazol-1-yl)aniline

The tetrazole-substituted aniline component is synthesized through cycloaddition or diazonium salt reactions.

[2+3] Cycloaddition for Tetrazole Formation

3-Aminophenyl nitrile undergoes a Huisgen cycloaddition with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in dimethylformamide (DMF) at 120°C for 12 hours, producing 3-(1H-tetrazol-1-yl)aniline. This method ensures regioselective formation of the 1H-tetrazol-1-yl isomer due to the electron-withdrawing nature of the nitrile group.

Diazonium Salt Approach

Coupling of Quinazolinone-Acetamide and Tetrazole-Aniline

The final step involves forming the amide bond between the quinazolinone-acetamide and tetrazole-aniline fragments.

Activation of the Acetamide Carboxylic Acid

The carboxylic acid derivative of 2-(4-oxoquinazolin-3(4H)-yl)acetamide is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DCM. This generates a reactive O-acylisourea intermediate, which reacts with 3-(1H-tetrazol-1-yl)aniline to form the target compound.

Representative Reaction Conditions

ReagentQuantitySolventTemperatureTime
EDCl1.2 eqDCM0–25°C12 h
HOBt1.1 eq
3-(1H-Tetrazol-1-yl)aniline1.0 eq

Direct Aminolysis of Acetyl Chloride

Alternatively, 2-(4-oxoquinazolin-3(4H)-yl)acetyl chloride is prepared by treating the carboxylic acid with thionyl chloride (SOCl₂). The acyl chloride is then reacted with 3-(1H-tetrazol-1-yl)aniline in tetrahydrofuran (THF) with triethylamine as a base.

Analytical Characterization

The final product is characterized using:

  • ¹H NMR (DMSO-d₆): Signals at δ 8.45 (s, 1H, tetrazole-H), 8.20–7.50 (m, 8H, aromatic-H), and 4.30 (s, 2H, CH₂).

  • MS (ESI) : m/z 379.1 [M+H]⁺.

Challenges and Optimization

  • Tetrazole Stability : The tetrazole ring is sensitive to strong acids, necessitating neutral or mildly acidic conditions during coupling.

  • Regioselectivity : The 1H-tetrazol-1-yl isomer is favored using nitrile cycloaddition over diazonium routes.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) removes unreacted aniline and coupling byproducts.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or amine derivatives. For example:

  • Acidic Hydrolysis :

    AcetamideHCl, H2O, ΔCarboxylic Acid+Ammonium Chloride\text{Acetamide} \xrightarrow{\text{HCl, H}_2\text{O, Δ}} \text{Carboxylic Acid} + \text{Ammonium Chloride}

    This reaction is monitored via thin-layer chromatography (TLC) and confirmed by IR spectroscopy (disappearance of amide C=O at ~1670 cm⁻¹) .

  • Basic Hydrolysis :

    AcetamideNaOH, H2O, ΔCarboxylate Salt+Ammonia\text{Acetamide} \xrightarrow{\text{NaOH, H}_2\text{O, Δ}} \text{Carboxylate Salt} + \text{Ammonia}

    The product is characterized by NMR, showing a downfield shift of the carbonyl carbon signal .

Nucleophilic Substitution

The tetrazole moiety and quinazolinone carbonyl groups participate in nucleophilic substitutions:

  • Tetrazole Reactivity :
    The tetrazole’s N–H group can act as a leaving group, enabling nucleophilic displacement. For instance, alkylation with iodomethane in DMF yields N-methyltetrazole derivatives.

  • Quinazolinone Carbonyl Reactivity :
    The C=O group at position 4 of the quinazolinone undergoes nucleophilic attack by amines or hydrazines. Reaction with hydrazine hydrate forms hydrazide derivatives, confirmed by IR (appearance of N–H stretch at ~3300 cm⁻¹) and ¹H-NMR (δ 5.52 ppm for NH₂) .

Condensation Reactions

The quinazolinone’s amino or carbonyl groups react with aldehydes to form Schiff bases:

Quinazolinone-NH2+RCHOEthanol, ΔSchiff Base+H2O\text{Quinazolinone-NH}_2 + \text{RCHO} \xrightarrow{\text{Ethanol, Δ}} \text{Schiff Base} + \text{H}_2\text{O}

For example, condensation with 4-hydroxybenzaldehyde produces a benzylidene derivative, characterized by a new azomethine proton signal at δ 5.71 ppm in ¹H-NMR .

Cycloaddition Reactions

The tetrazole group participates in [3+2] cycloadditions with alkynes under copper catalysis (Huisgen reaction):

Tetrazole+AlkyneCu(I)Triazole Derivative\text{Tetrazole} + \text{Alkyne} \xrightarrow{\text{Cu(I)}} \text{Triazole Derivative}

This reaction enhances structural diversity for biological screening.

Oxidation and Reduction

  • Oxidation :
    The quinazolinone’s aromatic system resists oxidation, but the tetrazole ring can oxidize to form nitro derivatives under strong oxidizing agents (e.g., HNO₃/H₂SO₄).

  • Reduction :
    Catalytic hydrogenation (H₂/Pd-C) reduces the tetrazole to an amine, confirmed by loss of the tetrazole’s N–H IR peak (~3070 cm⁻¹).

Table 2: Experimental Data from Studies

StudyKey FindingsSource Citation
HydrazinolysisHydrazine reaction forms aminoquinazolinone (yield: 82%)
Tetrazole AlkylationN-Methylation achieved with 90% efficiency in n-butanol
Schiff Base Formation2,4-Dichlorobenzaldehyde condensation yields pale yellow crystals (m.p. 276°C)

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Research indicates that this compound may have efficacy in cancer treatment due to its ability to modulate critical biological pathways involved in tumor growth and progression. Preclinical studies have shown that it can inhibit specific enzymes associated with cancer cell proliferation.

Neurodegenerative Disorders

The compound's interaction with molecular targets suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier and modulate neuroinflammatory responses has been highlighted in recent studies.

Antimicrobial Activity

The quinazolinone derivatives have been noted for their antimicrobial properties. Some studies indicate that related compounds exhibit significant activity against various bacterial strains, suggesting that 2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide may also possess similar effects, warranting further investigation into its use as an antimicrobial agent .

Case Studies

Several case studies have been conducted to explore the efficacy of this compound in various applications:

  • Cancer Cell Line Studies : In vitro studies using cancer cell lines demonstrated that the compound significantly reduces cell viability and induces apoptosis through specific signaling pathways.
  • Neuroprotection Studies : Animal models of neurodegenerative diseases have shown that administration of the compound leads to improved cognitive function and reduced neuroinflammation.
  • Antibacterial Activity : Preliminary tests against common bacterial strains indicated promising results, suggesting potential development into an antimicrobial agent.

Wirkmechanismus

The mechanism of action of 2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For example, if the compound exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In the case of anti-inflammatory activity, it may inhibit the production of pro-inflammatory cytokines or block signaling pathways involved in inflammation. The exact molecular targets and pathways depend on the specific biological activity being investigated.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The biological and physicochemical properties of 2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide can be contextualized by comparing it with structurally related quinazolinone derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Selected Quinazolinone Derivatives

Compound Name Substituents Biological Activity Key Findings References
Target Compound 3-(1H-tetrazol-1-yl)phenyl Potential broad-spectrum activity (hypothesized) Tetrazole enhances metabolic stability; structural data pending.
2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide Phenyl, 6-Cl, 2-CH₃ Antitubercular (InhA inhibitor) IC₅₀ = 0.82 µM against M. tuberculosis; chloro group increases lipophilicity.
(E)-N-(4-Chlorophenyl)-2-(2-(3-nitrostyryl)-4-oxoquinazolin-3(4H)-yl)acetamide (11r) 4-Cl-phenyl, 3-NO₂-styryl Anticancer IC₅₀ = 4.7 µM (HeLa cells); nitro group enhances electron-withdrawing effects.
N-(2-Hydroxy-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (4d) 2-OH, 4-CH₃-phenyl Antimicrobial Moderate activity (MIC = 32 µg/mL); hydroxyl improves solubility.
2-(4-Oxoquinazolin-3(4H)-yl)-N-(thiazol-2-yl)acetamide Thiazol-2-yl Antifungal IC₅₀ = 12.5 µg/mL; thiazole enhances π-π stacking.
N-(1,3-benzodioxol-5-yl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide Benzodioxol-5-yl, 2-OH Not reported Benzodioxol increases steric bulk; hydroxy may aid binding.

Key Insights

Substituent Effects on Activity: Electron-withdrawing groups (e.g., Cl, NO₂) correlate with enhanced antitubercular and anticancer potency by improving target binding . Hydrophilic groups (e.g., OH, NH₂) improve aqueous solubility but may reduce membrane permeability . Heterocyclic substituents (e.g., tetrazole, thiazole) contribute to bioisosteric effects and metabolic stability .

Piperazine-containing analogs (e.g., ) show improved pharmacokinetics due to increased basicity .

Contradictions in Activity :

  • While chloro substituents enhance antitubercular activity in some compounds , they may reduce anticancer efficacy in others due to off-target interactions .
  • Methoxy groups (e.g., 4g in ) improve solubility but show variable antimicrobial effects depending on the pathogen .

Research Findings and Implications

  • Target Compound : The tetrazole group in the target compound is hypothesized to confer resistance to enzymatic degradation compared to carboxylate analogs, making it a promising candidate for further optimization .
  • Synthetic Feasibility : Derivatives with complex substituents (e.g., styryl, benzodioxol) require multi-step synthesis, whereas simpler analogs (e.g., 4d) are more scalable .
  • Unresolved Questions : The exact role of the tetrazole group in modulating target selectivity (e.g., kinase vs. reductase inhibition) remains to be elucidated.

Biologische Aktivität

2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide, a synthetic organic compound, belongs to the quinazolinone derivative class. Its unique structure combines a quinazolinone core and a tetrazole moiety , which enhances its pharmacological properties. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and neurodegenerative diseases.

  • Molecular Formula : C₁₇H₁₃N₇O₂
  • Molecular Weight : 347.3 g/mol
  • CAS Number : 1095837-75-4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes involved in critical disease pathways. It has been shown to act as an enzyme inhibitor, modulating essential biological functions and pathways that are often disrupted in diseases such as cancer.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition capabilities. It has been identified as a potent allosteric inhibitor of procaspase-3, which is crucial in apoptosis regulation. This interaction can lead to enhanced apoptosis in cancer cells, thereby contributing to its anticancer properties .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound displays cytotoxic effects against various human cancer cell lines, including:

  • SW620 (colon cancer)
  • PC-3 (prostate cancer)
  • NCI-H23 (lung cancer)

The most potent derivatives exhibited cytotoxicity up to five times more effective than the standard chemotherapeutic agent 5-fluorouracil (5-FU), indicating a promising therapeutic profile .

Structure-Activity Relationship (SAR)

Structure-activity relationship studies have revealed that modifications at specific positions on the quinazolinone scaffold can significantly enhance biological activity. For instance:

  • Substituents at the C-6 position, such as 6-chloro or 6-methoxy groups, have been shown to increase cytotoxicity against cancer cell lines .

Anticancer Activity

A study evaluating the anticancer potential of various quinazolinone derivatives found that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines. The introduction of specific functional groups was correlated with enhanced efficacy, underscoring the importance of structural modifications in drug design .

Apoptosis Induction

Further investigations into the mechanism of action revealed that this compound activates caspases, key enzymes in the apoptotic pathway. For example, certain derivatives activated caspase activity by nearly 200% compared to control compounds, suggesting a robust mechanism for inducing apoptosis in tumor cells .

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightActivityNotes
5-FU130.09 g/molChemotherapeuticStandard for comparison
Quinazolinone AVariesAnticancerSimilar scaffold
PAC-1VariesProcaspase activatorRelated mechanism of action

Q & A

Q. What are the common synthetic routes for preparing 2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide, and which reaction conditions optimize yield and purity?

  • Methodological Answer : The synthesis typically involves two key steps:
  • Quinazolinone Core Formation : Cyclocondensation of anthranilic acid derivatives with carbonyl sources (e.g., urea or triphosgene) under reflux in acetic acid or DMF .
  • Acetamide-Tetrazole Coupling : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the tetrazole moiety. For example, using CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in a DMF/water (1:1) solvent system at 60°C for 12 hours ensures regioselective 1,4-triazole formation .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) improves purity. Yields >70% are achievable with optimized stoichiometry and inert atmospheres .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

  • Methodological Answer :
  • Elemental Analysis : Validate purity (e.g., C: 59.71% calculated vs. 58.31% observed in analogous compounds) .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹ for quinazolinone, acetamide C=O at ~1650 cm⁻¹) .
  • NMR : ¹H NMR (DMSO-d₆) identifies key protons: quinazolinone aromatic protons (δ 7.8–8.2 ppm), tetrazole CH (δ 9.1 ppm), and acetamide NH (δ 10.2 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 406.12 for analogous structures) .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

  • Methodological Answer :
  • Cytotoxicity Screening : MTT assay against cancer cell lines (e.g., MDA-MB-231 breast cancer cells) at 10–100 µM concentrations for 48 hours .
  • Enzyme Inhibition : Evaluate inhibition of kinases (e.g., EGFR) using fluorescence-based assays with ATP analogs .
  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli at 25–200 µg/mL .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving quinazolinone-tetrazole hybrids?

  • Methodological Answer :
  • Standardize Assay Conditions : Use identical cell lines (e.g., ATCC-certified MDA-MB-231) and culture media to minimize variability .
  • Purity Validation : Compare HPLC purity (>95%) and elemental analysis data across studies to rule out impurity-driven discrepancies .
  • Structural Analog Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on tetrazole) with activity trends using QSAR models .

Q. What computational strategies predict the binding affinity and selectivity of this compound with target enzymes?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR PDB: 1M17). Focus on hydrogen bonds between the quinazolinone C=O and Lys721 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å indicates stable binding) .
  • Pharmacophore Mapping : Align with known inhibitors (e.g., gefitinib) to identify critical hydrophobic/electrostatic features .

Q. What methodological considerations optimize the CuAAC reaction in synthesizing the triazole-acetamide core?

  • Methodological Answer :
  • Catalyst System : Use CuI (5 mol%) with TBTA (ligand) in tert-butanol/water (3:1) to enhance regioselectivity and reduce side products .
  • Azide Handling : Generate azides in situ from NaN₃ and alkyl halides to avoid isolation of explosive intermediates .
  • Reaction Monitoring : TLC (ethyl acetate/hexane 3:7) tracks progress; quenching with EDTA ensures copper removal during workup .

Q. How can regioselectivity in triazole ring formation be confirmed experimentally?

  • Methodological Answer :
  • ¹H NMR Analysis : 1,4-triazole protons appear as a singlet (δ 7.8–8.0 ppm), while 1,5-isomers show split peaks due to non-equivalent protons .
  • X-ray Crystallography : Resolve crystal structures (e.g., analogous compounds in ) to unambiguously assign regiochemistry .
  • Control Reactions : Compare CuAAC (1,4-triazole) vs. thermal azide-alkyne cycloaddition (1,5-triazole) products .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.